An In-depth Technical Guide to 5-Ethylpyridazin-3-amine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5-Ethylpyridazin-3-amine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine class of molecules. While not extensively documented in current scientific literature, its core structure, the 3-aminopyridazine moiety, is a recognized pharmacophore present in compounds exhibiting a range of biological activities. This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Ethylpyridazin-3-amine, a plausible synthetic route, and an exploration of the potential biological significance of this compound class, drawing on data from closely related analogs.
Chemical Structure and Properties
The chemical structure of 5-Ethylpyridazin-3-amine consists of a pyridazine ring substituted with an amino group at position 3 and an ethyl group at position 5.
Caption: Chemical structure of 5-Ethylpyridazin-3-amine.
Physicochemical Properties
Due to the lack of experimental data for 5-Ethylpyridazin-3-amine, the following properties have been estimated based on data from its close structural analog, 5-methylpyridazin-3-amine, and general principles of physical organic chemistry.
| Property | Predicted Value for 5-Ethylpyridazin-3-amine | Reference Data: 5-Methylpyridazin-3-amine[1] | Reference Data: N-ethylpyridazin-3-amine[2] |
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol |
| Appearance | Predicted to be a solid at room temperature | - | Solid |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | 51.8 Ų | - |
| Predicted LogP | ~0.8 | 0.36722 | - |
| Hydrogen Bond Donors | 1 | 1 | - |
| Hydrogen Bond Acceptors | 3 | 3 | - |
| Rotatable Bonds | 1 | 0 | - |
Proposed Synthesis
There is no specific literature on the synthesis of 5-Ethylpyridazin-3-amine. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridazines. A common strategy involves the dehalogenation of a chloropyridazine precursor. One such general procedure for the synthesis of pyridazin-3-amine involves the hydrogenation of 6-chloropyridazin-3-amine[3]. Adapting this, a potential synthesis for 5-Ethylpyridazin-3-amine could start from a suitable chlorinated precursor.
Experimental Protocol: Proposed Synthesis of 5-Ethylpyridazin-3-amine
This protocol is hypothetical and based on the synthesis of related compounds.
Step 1: Synthesis of 6-Chloro-5-ethylpyridazin-3-amine (Intermediate)
The synthesis of the chlorinated precursor is the key challenge. A potential, though unverified, approach could involve the reaction of a 1,4-dicarbonyl compound bearing an ethyl group with hydrazine, followed by chlorination.
Step 2: Hydrogenation to 5-Ethylpyridazin-3-amine
Materials:
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6-Chloro-5-ethylpyridazin-3-amine (1 equivalent)
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10% Palladium on carbon (Pd/C) catalyst (e.g., 10 mol%)
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Sodium hydroxide (NaOH) (excess)
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Tetrahydrofuran (THF)
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Water
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Hydrogen gas (H₂)
Procedure:
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To a solution of 6-chloro-5-ethylpyridazin-3-amine in a mixture of THF and water, add sodium hydroxide and the 10% Pd/C catalyst.
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The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
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The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
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Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
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The filtrate is concentrated under reduced pressure to remove the THF.
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The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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The crude 5-Ethylpyridazin-3-amine can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 5-Ethylpyridazin-3-amine.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 5-Ethylpyridazin-3-amine based on the known spectra of 3-aminopyridazine and related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the aromatic protons on the pyridazine ring, as well as a broad signal for the amino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Data: 3-Aminopyridine in CDCl₃[4] |
| -CH₂- (ethyl) | ~2.7 | Quartet | ~7.5 | - |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 | - |
| H-4 (pyridazine) | ~6.8 | Doublet | ~2.5 | H-4: 7.03 ppm |
| H-6 (pyridazine) | ~8.2 | Doublet | ~2.5 | H-6: 8.08 ppm |
| -NH₂ | ~4.0-5.0 | Broad singlet | - | NH₂: 3.89 ppm |
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 5-Ethylpyridazin-3-amine is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the ethyl group to give a prominent fragment at m/z = 108, and potentially the loss of ethene (C₂H₄) to give a fragment at m/z = 95.
Potential Biological Activity and Signaling Pathways
While no biological data exists for 5-Ethylpyridazin-3-amine, the 3-aminopyridazine scaffold is of interest in medicinal chemistry. Derivatives of 3-aminopyridazine have been investigated for a variety of biological activities.
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Neurological and Psychiatric Disorders : A notable example is Minaprine, a 3-aminopyridazine derivative that has been studied for its antidepressant, serotonergic, and dopaminergic activities[5]. The structure-activity relationship studies on Minaprine analogs suggest that substituents on the pyridazine ring significantly influence their interaction with serotonin and dopamine receptors[5].
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Antimicrobial and Antifungal Activity : The broader class of nitrogen-containing heterocycles, including pyridazines, is known to possess antimicrobial and antifungal properties[6]. The amino group on the pyridazine ring can be a key feature for these activities.
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Other Activities : Pyridazine derivatives have been explored for a wide range of other pharmacological effects, including anti-inflammatory, analgesic, anti-HIV, and anticancer activities[6].
Given these precedents, 5-Ethylpyridazin-3-amine could potentially interact with various biological targets. The ethyl group at the 5-position could modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic properties and target binding affinity.
Caption: Potential signaling pathways for 3-aminopyridazine derivatives.
Conclusion
5-Ethylpyridazin-3-amine represents an under-explored molecule within the pharmacologically relevant class of 3-aminopyridazines. While direct experimental data is scarce, this guide provides a solid foundation for its further investigation by presenting its predicted properties, a plausible synthetic strategy, and an overview of the potential biological activities based on its structural analogs. The synthesis and biological evaluation of 5-Ethylpyridazin-3-amine could unveil novel therapeutic agents, particularly in the areas of neuroscience and infectious diseases. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
